molecular formula C5H7BO2S B065238 3-Methylthiophene-2-boronic acid CAS No. 177735-09-0

3-Methylthiophene-2-boronic acid

Cat. No. B065238
M. Wt: 141.99 g/mol
InChI Key: MOOOGTOEKZWEJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methylthiophene-2-boronic acid involves key methodologies such as tin-boron exchange reactions and palladium-catalyzed coupling reactions. Notably, the synthesis of polymeric Lewis acids containing boron groups embedded into a polythiophene backbone highlights the versatility of boronic acid derivatives in creating functional materials with potential sensing applications (Sundararaman et al., 2005). Additionally, the preparation of hydroxythiophenes from boronic esters through hydrogen peroxide oxidation demonstrates the role of boronic acid intermediates in synthesizing structurally diverse thiophene derivatives (Gronowitz et al., 1992).

Molecular Structure Analysis

The molecular structure of 3-Methylthiophene-2-boronic acid and its derivatives is characterized by the conjugation of the thiophene ring with boronic acid functionalities. This conjugation plays a crucial role in their electronic and optical properties, making them suitable for use in materials science, especially in the creation of luminescent polymers and electrochromic devices.

Chemical Reactions and Properties

3-Methylthiophene-2-boronic acid participates in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating complex organic molecules. The reactivity of boronic acids with heteroaromatic compounds through 1,4-addition followed by protodeboronation elucidates the versatility of boronic acids in organic synthesis, enabling the direct access to alkylated products (Veguillas et al., 2011).

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Methylthiophene-2-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
  • Methods of Application: The specific methods of application in Suzuki–Miyaura coupling involve the use of palladium catalysts and organoboron reagents. The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes: The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Fluorescent Sensor

  • Scientific Field: Analytical Chemistry
  • Application Summary: Boronic acids, including 3-Methylthiophene-2-boronic acid, have been used in the development of fluorescent sensors .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the interaction of the boronic acid with a fluorescent compound to create a sensor that can detect specific molecules .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

3-Methylthiophene-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

(3-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOOGTOEKZWEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390946
Record name 3-METHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-boronic acid

CAS RN

177735-09-0
Record name 3-METHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylthiophene-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-3-methylthiophene was treated with n-BuLi (1.6 M in hexanes, 38.8 mL, 62.1 mmol), triisopropyl borate (15.1 mL, 65.4 mmol) and HCl(aq) (2.7 N, 52.5 mL) as for 1 to give the title compound 5 (7.2 g, 93% yield) as a brown solid: 1H NMR (CD3OD) δ 7.27 (d, J=5.5 Hz, 1H), 6.80 (d, J=5.5 Hz, 1H), 2.16 (s, 3H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Name
Quantity
52.5 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Kim, M Funahashi, N Tamaoki - RSC advances, 2014 - pubs.rsc.org
… 3-Methylthiophene-2-boronic acid pinacol ester (7.5 mmol) and 6a or 6b (7.0 mmol) were dissolved in THF (10 mL) and was added 2 M sodium carbonate aqueous solution (3 mL). The …
Number of citations: 8 pubs.rsc.org
M Fréchette, M Belletête, JY Bergeron… - Macromolecular …, 1997 - Wiley Online Library
… 4-Methoxy-3-methylthiophene-2-boronic acid (3): This compound was synthetised via the method reported by Zotti et al? 60 mmol (24 mL, 2.5 M in hexane) of butyllithium was slowly …
Number of citations: 19 onlinelibrary.wiley.com
L Kong, W Yang, J Xu, J Zhao, X Ju, S Li - International Journal of …, 2014 - Elsevier
… There is a subtle difference that, in this process, the reactant 2-thiopheneboronic acid was replaced by 3methylthiophene-2-boronic acid. The obtained crude product was further …
Number of citations: 2 www.sciencedirect.com
S Kotha, M Meshram, NR Panguluri - Synthesis, 2019 - thieme-connect.com
… , the resulting bromo derivative 21a was subjected to SM cross-coupling by treatment with different boronic acids such as phenylboronic acid (22) and 3-methylthiophene-2-boronic acid …
Number of citations: 5 www.thieme-connect.com
L Hahn, A Hermannsdorfer, B Günther… - The Journal of …, 2017 - ACS Publications
… A flame-dried Schlenk flask was charged with 2,9-Bisheptafluoropropyl-4,7,11,14-tetrabromo-1,3,8,10-tetraazaperopyrene (150 mg, 0.15 mmol), 3-methylthiophene-2-boronic acid …
Number of citations: 28 pubs.acs.org
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
H Pan, Y Wu, Y Li, P Liu, BS Ong… - Advanced Functional …, 2007 - Wiley Online Library
… a 100 mL 3-necked reaction flask were added 1.0 g (1.46 mmol) of 2,6-dibromo-4,8-didodecylbenzo[1,2-b:4,5;b′]dithiophene, 0.82 g (3.65 mmol) of 3-methylthiophene-2-boronic acid …
Number of citations: 126 onlinelibrary.wiley.com

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